Cas no 124506-31-6 ((3R)-oxolan-3-ylmethanol)

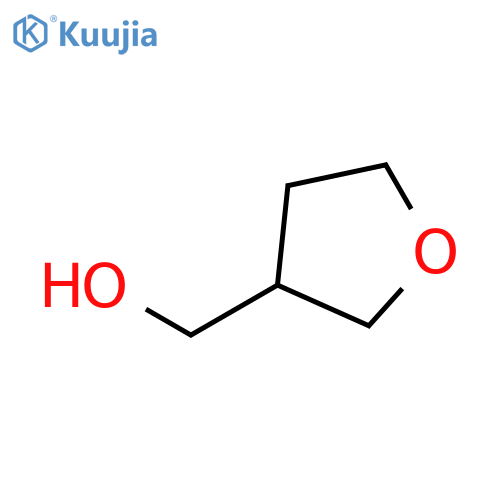

(3R)-oxolan-3-ylmethanol structure

商品名:(3R)-oxolan-3-ylmethanol

CAS番号:124506-31-6

MF:C5H10O2

メガワット:102.131701946259

MDL:MFCD17015962

CID:1068990

PubChem ID:40488404

(3R)-oxolan-3-ylmethanol 化学的及び物理的性質

名前と識別子

-

- (R)-Tetrahydrofuran-3-ylmethanol

- (3R)-tetrahydro-3-Furanmethanol

- (3R)-oxolan-3-ylmethanol

- (tetrahydro-3-furanyl)methanol

- (tetrahydrofuran-3-yl)methanol

- 3-(hydroxymethyl)tetrahydrofuran

- 3-(hydroxymethyl)-tetrahydrofuran

- 3-(tetrahydrofuranyl) methyl alcohol

- 3-hydroxymethyl tetrahydrofuran

- PB34870

- RP08309

- SureCN536463

- tetrahydro-3-furanmethanol

- WT1005

- ((R)-Tetrahydrofuran-3-yl)methanol

- (R)-Tetrahydrofuran-3-ylm...

- [(3R)-Tetrahydrofuran-3-yl]methanol

- PCPUMGYALMOCHF-RXMQYKEDSA-N

- (R)-Tetrahydrofuran-3-ylmethanol, 95%

- A929314

- SCHEMBL536463

- (R)-(Tetrahydrofuran-3-yl)methanol

- AMY23730

- CS-0053313

- AS-33578

- 124506-31-6

- AKOS015949205

- MFCD17015962

- (R)-3-(Hydroxymethyl)tetrahydrofuran

- EN300-295619

- [(3R)-oxolan-3-yl]methanol

- (R)-Tetrahydrofuran-3-methanol

-

- MDL: MFCD17015962

- インチ: InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m1/s1

- InChIKey: PCPUMGYALMOCHF-RXMQYKEDSA-N

- ほほえんだ: C1COC[C@H]1CO

計算された属性

- せいみつぶんしりょう: 102.068079557g/mol

- どういたいしつりょう: 102.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 54

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- 密度みつど: 1.038±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 198.6±0.0 ºC (760 Torr),

- フラッシュポイント: 97.8±0.0 ºC,

- ようかいど: 可溶性(185 g/l)(25ºC)、

(3R)-oxolan-3-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T204878-10mg |

(R)-Tetrahydrofuran-3-ylmethanol |

124506-31-6 | 10mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM106190-100mg |

(3R)-oxolan-3-ylmethanol |

124506-31-6 | 95%+ | 100mg |

$298 | 2023-03-04 | |

| abcr | AB453400-1g |

(R)-Tetrahydrofuran-3-ylmethanol, 95%; . |

124506-31-6 | 95% | 1g |

€1110.80 | 2025-02-15 | |

| abcr | AB453400-1 g |

(R)-Tetrahydrofuran-3-ylmethanol, 95%; . |

124506-31-6 | 95% | 1g |

€1032.00 | 2023-06-15 | |

| eNovation Chemicals LLC | D494908-5G |

(3R)-oxolan-3-ylmethanol |

124506-31-6 | 97% | 5g |

$2455 | 2024-05-23 | |

| Chemenu | CM106190-250mg |

(3R)-oxolan-3-ylmethanol |

124506-31-6 | 95%+ | 250mg |

$597 | 2023-03-04 | |

| eNovation Chemicals LLC | D494908-1G |

(3R)-oxolan-3-ylmethanol |

124506-31-6 | 97% | 1g |

$815 | 2024-05-23 | |

| Enamine | EN300-295619-0.25g |

[(3R)-oxolan-3-yl]methanol |

124506-31-6 | 95.0% | 0.25g |

$324.0 | 2025-03-19 | |

| Enamine | EN300-295619-2.5g |

[(3R)-oxolan-3-yl]methanol |

124506-31-6 | 95.0% | 2.5g |

$1152.0 | 2025-03-19 | |

| Advanced ChemBlocks | C-2788-250MG |

(R)-Tetrahydrofuran-3-ylmethanol |

124506-31-6 | 97% | 250MG |

$240 | 2023-09-15 |

(3R)-oxolan-3-ylmethanol 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

124506-31-6 ((3R)-oxolan-3-ylmethanol) 関連製品

- 13423-15-9(3-Methyltetrahydrofuran)

- 15833-61-1(oxolan-3-ylmethanol)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:124506-31-6)(3R)-oxolan-3-ylmethanol

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):169.0/454.0/1589.0